Cas no 556-08-1 (4-Acetamidobenzoic acid)
4-Acetamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetamidobenzoic acid
- 4-(ACETYLAMINO)BENZENECARBOXYLIC ACID
- ACETYLATED PABA
- N-(4-Carboxyphenyl)acetic acid amide
- N-ACETYL-1-AMINO-4-CARBOXYBENZENE
- N-ACETYL-4-CARBOXYANILINE
- N-ACETYL-PABA
- n-acetyl-p-aminobenzoic acid
- PAABA
- P-ACETAMIDOBENZOIC ACID
- P-ACETAMIDOPHENYLCARBOXYLIC ACID
- P-ACETAMINOBENZOIC ACID
- P-ACETAMINOPHENYLCARBOXYLIC ACID
- P-ACETYLAMIDOBENZOIC ACID
- P-ACETYLAMINO BENZOIC ACID
- P-ACETYLAMINOPHENYLCARBOXYLIC ACID
- RARECHEM AL BO 0055
- 4-(acetylamino)-benzoicaci
- 4'-Carboxyacetanilide
- Acedoben
- 4-acetaminobenzoic acid
- LR-64
- N-acetyl-4-aminobenzoic acid
- PAAB
- p-acetamidobenzoic
- p-Acetylamino-benzoic acid
- para-acetamidobenzoic acid
- p-Carboxyacetanilide
- 4-(Acetylamino)benzoic acid
- p-(Acetamino)benzoic acid
- 4-Carboxyacetanilide
- 4-Acetylaminobenzoic acid
- Benzoic acid, 4-(acetylamino)-
- p-Acetoaminobenzoic acid
- Acedobenum
- Acedobene
- p-Acetylaminobenzoic acid
- Para Acetamido Benzoic Acid
- Acedobenum [INN-Latin]
- Acedobene [INN-French]
- Acedoben [INN-Spanish]
- Acedoben [INN]
- Benzoic acid, p-acetami
- NCIOpen2_002848
- NSC760374
- 4-Acetamidobenzoicacid
- ACEDOBEN [MART.]
- DTXCID504392
- SR-01000868873
- Benzoic acid, p-acetamido-
- NSC-760374
- NS00009420
- Q2823222
- 4-Acetamidobenzoic acid (4)
- SY028998
- Para-acetamidobenzoic acid (PAcBA)
- SCHEMBL24320
- EN300-17813
- 4-Acetamidobenzoic acid, 98%
- NCGC00090820-03
- DTXSID5024392
- NSC 4002
- AI3-16506
- CAS-556-08-1
- InChI=1/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13
- CS-0013043
- UNII-04Z20NMK31
- Oprea1_415903
- 4-acetamido-benzoic acid
- 04Z20NMK31
- BDBM239165
- STR03473
- CCG-213838
- 4-acetamido benzoic acid
- AB00375897_07
- MFCD00002534
- F9995-0288
- 4-Acetylamino-benzoic acid
- p-(acetylamino)benzoic acid
- CHEBI:46171
- Z57042001
- NCIOpen2_007777
- EINECS 209-114-7
- NCGC00257884-01
- CHEMBL112687
- Tox21_200330
- 8N-772
- NCIOpen2_002391
- NCGC00090820-01
- HMS2269G12
- p-AcetaMinobenzoic A
- A0013
- MLS002415768
- AKOS000104745
- 556-08-1
- NSC-4002
- Pharmakon1600-01502412
- AC1876
- NCIOpen2_007737
- HMS3264F12
- NCIOpen2_002646
- NCGC00090820-02
- 4-Acetamidobenzoic acid;N-Acetyl-PABA;4'-Carboxyacetanilide
- FT-0617378
- Acedoben-d4
- ACEDOBEN [WHO-DD]
- HMS1715D16
- Tox21_111029_1
- SMR000112099
- 4-(acetylamino)-benzoic acid
- Tox21_111029
- W-105553
- DB04500
- NCIOpen2_002351
- SR-01000868873-2
- Benzoic acid, 4-acetamido-
- HY-B1250
- NSC4002
- BRD-K47195926-001-06-6
- STL137727
- 4-'Carboxyacetanilide
-
- MDL: MFCD00002534
- Inchi: 1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
- InChI Key: QCXJEYYXVJIFCE-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)NC(C)=O)=O
- BRN: 390602
Computed Properties
- Exact Mass: 179.05800
- Monoisotopic Mass: 179.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66.4
- Surface Charge: 0
- Tautomer Count: 7
Experimental Properties
- Color/Form: Acicular crystals white flakes or acicular crystals.
- Density: 1.2822 (rough estimate)
- Melting Point: 259-262 °C (dec.) (lit.)
- Boiling Point: 439.6°C at 760 mmHg
- Flash Point: 219.7±24.0 °C
- Refractive Index: 1.5600 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 66.40000
- LogP: 1.41620
- Solubility: Soluble in ethanol, slightly soluble in ether, insoluble in water. Hydrolyze in hot hydrochloric acid.
4-Acetamidobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
4-Acetamidobenzoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Acetamidobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0013-25g |
4-Acetamidobenzoic acid |
556-08-1 | 99.0%(T) | 25g |
¥250.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0013-500g |
4-Acetamidobenzoic acid |
556-08-1 | 99.0%(T) | 500g |
¥1990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A122A-25g |
4-Acetamidobenzoic acid |
556-08-1 | 98% | 25g |
¥56.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A122A-100g |
4-Acetamidobenzoic acid |
556-08-1 | 98% | 100g |
¥154.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A122A-500g |
4-Acetamidobenzoic acid |
556-08-1 | 98% | 500g |
¥583.0 | 2022-05-30 | |
| TRC | A130500-5g |
Acedoben |
556-08-1 | 5g |
$ 63.00 | 2023-09-09 | ||
| TRC | A130500-50g |
Acedoben |
556-08-1 | 50g |
$ 340.00 | 2022-06-08 | ||
| TRC | A130500-250g |
Acedoben |
556-08-1 | 250g |
$ 670.00 | 2022-06-08 | ||
| TRC | A130500-500g |
Acedoben |
556-08-1 | 500g |
$ 1069.00 | 2023-04-19 | ||
| Alichem | A015015724-250mg |
4-(Acetylamino)benzoic acid |
556-08-1 | 97% | 250mg |
$470.40 | 2023-09-01 |
4-Acetamidobenzoic acid Suppliers
4-Acetamidobenzoic acid Related Literature
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Jing Tong,Tingting Xu,Shengjun Liu,Junxiang Zhang,Xudong Hou,Bo Liu Dalton Trans. 2018 47 3239
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Alan A. Goldberg,William Kelly J. Chem. Soc. 1946 102
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D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648
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Abhishek Iyer,Dorien Van Lysebetten,Yara Ruiz García,Benoit Louage,Bruno G. De Geest,Annemieke Madder Org. Biomol. Chem. 2015 13 3856
-
Feifei Hou,Mo Xian,Wei Huang Green Chem. 2021 23 8280
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Acetamidobenzoic acid
Introduction to 4-Acetamidobenzoic acid (CAS No. 556-08-1)
4-Acetamidobenzoic acid, with the chemical formula C₈H₉NO₃ and CAS number 556-08-1, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of an acetamide group at the para position relative to the carboxylic acid moiety. Its structural features make it a valuable building block for the development of various biologically active molecules.
The synthesis and applications of 4-Acetamidobenzoic acid have been extensively studied in academic and industrial settings. One of the most notable synthetic routes involves the reaction of acetanilide with potassium permanganate, followed by hydrolysis, which yields 4-Acetamidobenzoic acid along with other byproducts. This method, while effective, has been refined over time to improve yield and purity, making it more suitable for large-scale production.
In recent years, 4-Acetamidobenzoic acid has gained significant attention due to its role in the development of novel pharmaceutical agents. Its structural motif is frequently incorporated into drug candidates targeting various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of both an amide and a carboxylic acid group allows for further functionalization, enabling chemists to tailor the molecule's properties for specific biological activities.
One of the most compelling aspects of 4-Acetamidobenzoic acid is its utility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules that interact with biological targets in innovative ways. For instance, studies have shown that derivatives of 4-Acetamidobenzoic acid can modulate enzyme activity and receptor binding, providing a foundation for developing treatments against chronic diseases. The compound's ability to serve as a precursor for more complex structures has made it indispensable in drug discovery pipelines.
The pharmacological properties of 4-Acetamidobenzoic acid itself have also been explored. Initial studies suggested that it may possess mild anti-inflammatory effects, likely due to its ability to inhibit certain enzymatic pathways. While not typically used as a therapeutic agent on its own, its potential as a lead compound has not gone unnoticed. Pharmaceutical companies and academic researchers continue to investigate its derivatives to uncover new therapeutic possibilities.
Advances in computational chemistry have further enhanced the understanding of 4-Acetamidobenzoic acid's behavior. Molecular modeling techniques allow scientists to predict how this compound might interact with biological targets, providing insights into its potential efficacy and side effects before costly experimental trials begin. Such simulations have been instrumental in guiding the design of more effective drug candidates based on 4-Acetamidobenzoic acid's framework.
The role of 4-Acetamidobenzoic acid in material science is another area of growing interest. Its ability to form stable complexes with metals and other organic molecules makes it useful in developing novel materials with applications ranging from catalysis to sensors. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
In conclusion, 4-Acetamidobenzoic acid (CAS No. 556-08-1) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its structural features enable diverse functionalization, making it a valuable intermediate for drug development. As research continues to uncover new applications for this molecule, its importance in science and industry is likely to grow even further.
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